Isoproturon-d6

Catalog No.
S1913681
CAS No.
217487-17-7
M.F
C12H18N2O
M. Wt
212.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoproturon-d6

CAS Number

217487-17-7

Product Name

Isoproturon-d6

IUPAC Name

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea

Molecular Formula

C12H18N2O

Molecular Weight

212.32 g/mol

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3

InChI Key

PUIYMUZLKQOUOZ-LIJFRPJRSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H]

Investigating Isoproturon's Biochemical and Toxicological Effects

Isoproturon-d6 serves as a stable isotope analog of isoproturon, a widely used herbicide. This means its chemical structure is identical to isoproturon, except for the replacement of specific hydrogen atoms with deuterium (a heavier isotope of hydrogen). This substitution offers several advantages:

  • Traceability

    Isoproturon-d6 acts as a tracer, allowing scientists to monitor the fate of isoproturon within a biological system. Because the deuterium atoms have a slightly different mass, Isoproturon-d6 can be distinguished from the original isoproturon molecule using analytical techniques like mass spectrometry . This enables researchers to track isoproturon's absorption, metabolism, and excretion within an organism.

  • Reduced background noise

    When studying the effects of isoproturon on biological processes, there might be naturally occurring background levels of similar compounds present. Isoproturon-d6 helps differentiate the introduced isoproturon from these background interferences, leading to cleaner data and more accurate results.

These features make Isoproturon-d6 instrumental in studying the biochemical and toxicological effects of isoproturon. Researchers can employ it to investigate how isoproturon interacts with enzymes, hormones, and other crucial biomolecules, providing insights into its potential impact on living organisms.

Environmental Impact Assessment

Isoproturon-d6 also plays a role in assessing the environmental impact of isoproturon. Scientists can utilize it to:

  • Track environmental persistence

    By monitoring the presence and movement of Isoproturon-d6 in soil, water, and air samples, researchers can gain valuable information on the persistence of isoproturon in the environment. This knowledge is crucial for understanding the potential for contamination and developing strategies for environmental management .

  • Evaluate degradation pathways

    Isoproturon-d6 can aid in elucidating the degradation pathways of isoproturon in the environment. By analyzing the breakdown products of Isoproturon-d6, researchers can identify the microorganisms and processes responsible for its degradation . This information is vital for predicting the environmental fate of isoproturon and assessing its potential risks.

Isoproturon-d6 is a stable isotopically labeled derivative of isoproturon, a systemic and selective herbicide belonging to the phenylurea family. Its chemical formula is C₁₂H₁₂D₆N₂O, and it is characterized by the substitution of six hydrogen atoms with deuterium, which enhances its utility in various analytical applications. Isoproturon itself is primarily used for controlling weeds in crops and has been extensively studied for its environmental impact and efficacy.

As its non-labeled counterpart due to the structural similarity. The primary reaction involves the formation of isoproturon through the reaction of 4-isopropylphenyl isocyanate with dimethylamine. The presence of deuterium does not significantly alter the reaction pathways but can be used to trace the compound in biological and environmental studies.

As a herbicide, isoproturon-d6 exhibits biological activity by inhibiting photosynthesis in target plants. It operates by blocking the electron transport chain in chloroplasts, leading to plant death. The deuterated form allows for more precise studies of its metabolic pathways and environmental degradation without interference from naturally occurring isoproturon.

The synthesis of isoproturon-d6 can be achieved through several methods:

  • Direct Synthesis: Involves reacting 4-isopropylphenyl isocyanate with deuterated dimethylamine.
  • Non-phosgene Method: A method that utilizes urea instead of phosgene, resulting in an intermediate that can be further processed to yield isoproturon-d6 .

These methods ensure that the isotopic labeling remains intact throughout the synthesis process.

Isoproturon-d6 finds various applications primarily in research and analytical chemistry:

  • Environmental Monitoring: Used as a reference standard in studies assessing soil and water contamination.
  • Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of herbicides.
  • Toxicology Studies: Assists in evaluating the safety profiles of herbicides through detailed metabolic studies.

Interaction studies involving isoproturon-d6 focus on its behavior in biological systems and environmental contexts. These studies often examine:

  • Metabolic Pathways: Understanding how plants and microorganisms metabolize isoproturon-d6 compared to its non-labeled form.
  • Environmental Fate: Investigating how isoproturon-d6 interacts with soil microbes and its degradation products.

These insights are crucial for assessing the environmental impact and safety of herbicide use.

Isoproturon-d6 shares similarities with several other compounds within the phenylurea class. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
IsoproturonC₁₂H₁₈N₂ONon-deuterated form; widely used herbicide
DiuronC₁₂H₁₈N₂OSimilar herbicidal action; less selective
ChlorotoluronC₁₂H₁₈ClN₂OContains chlorine; used for similar applications
FenuronC₁₂H₁₈N₂OHas a different substituent pattern; less common

Uniqueness of Isoproturon-d6

The uniqueness of isoproturon-d6 lies in its isotopic labeling, which allows for enhanced tracking and analysis in scientific studies. This feature makes it particularly valuable for researchers studying herbicide dynamics without confounding effects from natural compounds.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea

Dates

Modify: 2023-08-16

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